1-Chloro-3-ethoxy-2-fluorobenzene
Overview
Description
3-Chloro-2-fluoro ethoxybenzene is a chemical compound with the linear formula C8H8ClFO . It is a derivative of benzene, which is a highly stable aromatic compound .
Synthesis Analysis
The synthesis of benzene derivatives like 3-Chloro-2-fluoro ethoxybenzene typically involves electrophilic aromatic substitution . This process involves a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluoro ethoxybenzene consists of a benzene ring with a chlorine atom and a fluorine atom attached to it . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring .Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . This means that the aromatic ring wants to be retained during reactions . Therefore, 3-Chloro-2-fluoro ethoxybenzene, being a benzene derivative, is expected to undergo similar reactions.Mechanism of Action
The mechanism of action for the reactions of 3-Chloro-2-fluoro ethoxybenzene is likely to follow the general mechanism for electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate, followed by the removal of a proton to yield a substituted benzene ring .
Safety and Hazards
Properties
IUPAC Name |
1-chloro-3-ethoxy-2-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZWISOHCCCJCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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